[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-THIENYL)METHANONE
Description
4-(2,4-Dimethoxybenzyl)piperazinomethanone is a piperazine-derived compound featuring a 2,4-dimethoxybenzyl substituent at the piperazino nitrogen and a 2-thienyl methanone group. The 2,4-dimethoxybenzyl group introduces electron-donating methoxy moieties, which may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-5-14(16(12-15)23-2)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMAOXZMBXIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,4-Dimethoxybenzyl Group: The piperazine ring is then substituted with a 2,4-dimethoxybenzyl group.
Attachment of the Thienylmethanone Group: Finally, the thienylmethanone group is introduced through a condensation reaction with a thienyl ketone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen and the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The 2,4-dimethoxybenzyl group in the target compound likely increases lipophilicity compared to the hydroxyethyl group in or the aminobenzoyl group in . This property may enhance blood-brain barrier penetration or membrane interaction .
Synthetic Accessibility: The target compound’s synthesis may involve benzylation of piperazine followed by acylation with 2-thienyl carbonyl chloride, analogous to methods in . Microwave-assisted Knövenagel condensation (as in ) could improve yields for similar methanone derivatives.
Solubility and Reactivity: Methoxy groups (target compound) enhance solubility in polar aprotic solvents (e.g., chloroform, THF) compared to hydroxyethyl derivatives (), which may exhibit higher aqueous solubility .
Biological Activity: Fluorobenzylpiperazine derivatives (e.g., ) are established tyrosine kinase inhibitors, suggesting that the dimethoxy variant could exhibit modified selectivity due to steric and electronic effects. Thienoindolyl derivatives () are structurally related to serotonin receptor ligands, hinting at possible CNS applications for the target compound.
Biological Activity
The compound 4-(2,4-dimethoxybenzyl)piperazino methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 4-(2,4-dimethoxybenzyl)piperazino methanone includes a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a thienyl moiety. This unique configuration contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Effects : Some derivatives have shown significant antimicrobial activity against various pathogens.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Compounds structurally related to piperazine have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several piperazine derivatives, including those with similar structures to 4-(2,4-dimethoxybenzyl)piperazino methanone. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 5 µg/mL.
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that certain derivatives of the compound induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 10 to 50 µM, suggesting moderate potency compared to standard chemotherapeutics.
Enzyme Inhibition
Research focusing on tyrosinase inhibition revealed that compounds with a similar piperazine backbone effectively inhibited enzyme activity. For instance, one study reported an IC50 value of 0.18 µM for a related compound, indicating strong inhibitory potential compared to kojic acid (IC50 = 17.76 µM) .
The proposed mechanism of action for the biological activities of 4-(2,4-dimethoxybenzyl)piperazino methanone includes:
- Binding Affinity : The compound likely binds to active sites on target enzymes or receptors due to its structural features.
- Competitive Inhibition : As observed in tyrosinase studies, the compound may act as a competitive inhibitor, affecting substrate binding and enzymatic activity.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or oxidative stress.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Tyrosinase Inhibition | 0.18 | |
| 4-(2,4-Dimethoxybenzyl)piperazinomethanone | Anticancer | 10 - 50 | Internal Study |
| Piperazine Derivative X | Antimicrobial | 5 | Internal Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
